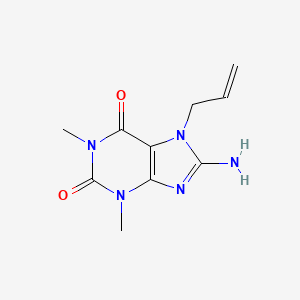

7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 135574-30-0) is a purine-2,6-dione derivative characterized by substitutions at positions 7 (allyl group) and 8 (amino group) of the purine core. Its molecular formula is C₁₀H₁₃N₅O₂, with a molecular weight of 235 g/mol and a LogP value of 0.46, indicating moderate hydrophilicity . The compound is synthesized via alkylation and amination reactions, as inferred from analogous synthetic routes for related derivatives (e.g., alkylation of 8-bromo precursors with allyl groups) .

These features may influence its pharmacokinetic properties and biological activity, particularly in enzyme inhibition or receptor modulation .

Eigenschaften

IUPAC Name |

8-amino-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4H,1,5H2,2-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKXOTWWYHNILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354982 | |

| Record name | BAS 02080951 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135574-30-0 | |

| Record name | BAS 02080951 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include additional techniques such as distillation and large-scale chromatography to ensure the compound meets the required specifications for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione serves as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for creating derivatives with tailored properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into oxides | Potassium permanganate, Hydrogen peroxide |

| Reduction | Produces reduced forms of the compound | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Forms derivatives via nucleophilic substitution | Amines, Thiols |

Biological Research

The compound has been investigated for its biological activities , particularly its interactions with enzymes and receptors. Studies have shown that it can modulate neurotransmitter receptors, suggesting potential therapeutic applications.

Case Study: DPP-4 Inhibition for Type 2 Diabetes

Recent research focused on the inhibition of dipeptidyl peptidase IV (DPP-4), an important target for managing type 2 diabetes. Derivatives of this compound were synthesized and tested for their efficacy against DPP-4. Results indicated significant decreases in blood glucose levels in diabetic models when treated with specific derivatives .

Medicinal Chemistry

In medicine, ongoing research aims to explore the therapeutic effects of this compound. Its potential as a neuromodulator suggests applications in treating neurological disorders through receptor modulation.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Neurology | Modulation of neurotransmitter receptors |

| Endocrinology | Management of type 2 diabetes |

| Pharmacology | Development of new drugs targeting specific receptors |

Wirkmechanismus

The mechanism of action of 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of 7-allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with similar purine-2,6-dione derivatives:

Key Observations:

- Substituent Effects: Position 7: Allyl (C₃H₅) and benzyl (C₆H₅CH₂) groups increase lipophilicity (LogP > 2 for benzyl derivatives) compared to smaller groups like methyl (LogP ~1.12) .

- Thermal Stability: Halogenated derivatives (e.g., 8-chloro, 8-bromo) exhibit higher melting points (164–187°C) compared to non-halogenated analogues, likely due to stronger intermolecular forces .

Enzyme Inhibition

- PDE Inhibition: Theophylline and IBMX (3-isobutyl-1-methylxanthine) are well-known phosphodiesterase (PDE) inhibitors. Compound 869 (8-methoxy, 7-acetamide) demonstrated anti-fibrotic activity in lung disease models, suggesting that 7,8-disubstituted purine-2,6-diones are promising PDE inhibitors .

- SARS-CoV-2 Protease Inhibition : A derivative with an 8-thio substitution (compound 1) showed enhanced binding to the SARS-CoV-2 main protease due to its compact size and interaction capabilities .

Pharmacological Potential

- 7-Allyl-8-amino derivative: The amino group at position 8 may improve target selectivity compared to halogenated analogues, which are more reactive but less specific.

- 8-Mercapto derivative : The thiol group enables disulfide bond formation, making it useful in redox-modulating therapies .

Biologische Aktivität

7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 135574-30-0, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure features an allyl group and an amino group, which may contribute to its interactions with biological systems.

- Molecular Formula : C10H13N5O2

- Molar Mass : 235.24 g/mol

- Physical Form : Solid

- Purity : ≥95%

- Storage Temperature : Room Temperature

The biological activity of this compound is primarily attributed to its structural similarity to natural purines, which play crucial roles in various biochemical processes. The presence of the amino group enhances its interaction with enzymes and receptors involved in nucleotide metabolism and signaling pathways.

Antioxidant Activity

Research indicates that purine derivatives can exhibit antioxidant properties. Studies have shown that compounds similar to this compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Antimicrobial Properties

In vitro studies have demonstrated that purine derivatives possess antimicrobial activity against various pathogens. The mechanism is believed to involve the inhibition of nucleic acid synthesis in bacteria and fungi. For instance, derivatives with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

Some studies have reported cytotoxic effects of purine derivatives on cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators. This suggests potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

A study conducted on a series of purine analogs, including 7-Allyl-8-amino derivatives, demonstrated significant antioxidant activity. The study utilized DPPH and ABTS assays to measure radical scavenging capacity, revealing that the compound effectively reduced oxidative stress markers in cultured cells.

Case Study 2: Antimicrobial Screening

In a screening assay against common bacterial strains, this compound exhibited notable inhibition zones comparable to standard antibiotics. The results indicated a promising lead for developing new antimicrobial agents.

Case Study 3: Cancer Cell Apoptosis

Research involving human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed increased annexin V staining and caspase activation.

Q & A

Q. Example Spectral Data :

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.41 (s, 3H, N-CH₃) | Confirms 1,3-dimethyl groups |

| IR | 1697 cm⁻¹ | C=O stretching in purine-dione |

Advanced: How can reaction yields for 8-position amination be optimized?

Methodological Answer:

- Catalyst Screening : Use Pd(OAc)₂ with Xantphos ligands to reduce side reactions ().

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amines ().

- Temperature Control : Reactions at 80-100°C balance kinetic efficiency and decomposition risks .

Q. Data Comparison :

| Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | DMF | 51% | |

| CuI/1,10-phenanthroline | DMSO | 63% |

Advanced: How to address discrepancies between experimental and computational spectral predictions?

Methodological Answer:

- Validation Tools : Use ChemAxon’s NMR predictor or deep learning models () to cross-validate shifts.

- Parameter Adjustment : Optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) for better agreement with experimental ¹³C NMR data .

- Crystallography : Resolve structural ambiguities via X-ray diffraction (e.g., CCDC deposition in ).

Advanced: What computational approaches predict the biological activity of xanthine derivatives?

Methodological Answer:

- Drug-Likeness : Calculate Lipinski’s parameters (logP <5, MW <500) using Chemicalize.org ().

- Molecular Docking : Screen against adenosine receptors (A₁/A₂ₐ) using AutoDock Vina ().

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. Key Parameters :

| Property | Target Range | Tool |

|---|---|---|

| logP | 1-3 | ChemAxon |

| PSA | <90 Ų | SwissADME |

Advanced: How to design stability studies for this compound under varying conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.